molecular formula C18H29N3O B14792872 2-Amino-1-[4-[benzyl(methyl)amino]piperidin-1-yl]-3-methylbutan-1-one

2-Amino-1-[4-[benzyl(methyl)amino]piperidin-1-yl]-3-methylbutan-1-one

Cat. No.: B14792872
M. Wt: 303.4 g/mol
InChI Key: RFQOZXDMQKMCHI-UHFFFAOYSA-N
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Description

(S)-2-Amino-1-(4-(benzyl(methyl)amino)piperidin-1-yl)-3-methylbutan-1-one is a complex organic compound that features a piperidine ring, a common structural motif in medicinal chemistry. This compound is of interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(4-(benzyl(methyl)amino)piperidin-1-yl)-3-methylbutan-1-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the piperidine ring through cyclization reactions. For instance, primary amines can undergo N-heterocyclization with diols catalyzed by a Cp*Ir complex, yielding cyclic amines in good to excellent yields . Another method involves the use of SOCl2 for the chlorination of amino alcohols, followed by cyclization .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions, which offer scalability and efficiency. For example, a practical continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents can provide various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(4-(benzyl(methyl)amino)piperidin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

(S)-2-Amino-1-(4-(benzyl(methyl)amino)piperidin-1-yl)-3-methylbutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(4-(benzyl(methyl)amino)piperidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The benzyl-piperidine group is known to inhibit cholinesterase receptors by binding to the catalytic site, interacting with amino acid residues such as Trp84, Trp279, Phe330, and Phe331 . This interaction can modulate neurotransmitter levels and affect various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with a wide range of biological activities.

    Benzylpiperidine: Similar in structure but lacks the additional amino and methyl groups.

    Methylphenidate: Shares the piperidine ring and is used as a stimulant medication.

Uniqueness

(S)-2-Amino-1-(4-(benzyl(methyl)amino)piperidin-1-yl)-3-methylbutan-1-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a piperidine ring with benzyl and methyl groups makes it a versatile compound for various applications in medicinal chemistry and drug development.

Properties

Molecular Formula

C18H29N3O

Molecular Weight

303.4 g/mol

IUPAC Name

2-amino-1-[4-[benzyl(methyl)amino]piperidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)21-11-9-16(10-12-21)20(3)13-15-7-5-4-6-8-15/h4-8,14,16-17H,9-13,19H2,1-3H3

InChI Key

RFQOZXDMQKMCHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)N(C)CC2=CC=CC=C2)N

Origin of Product

United States

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